

# molecular weight and formula of 2,4-Dimethyl-3-heptanone

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## Compound of Interest

Compound Name: 2,4-Dimethyl-3-heptanone

Cat. No.: B091281

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An In-depth Technical Guide to **2,4-Dimethyl-3-heptanone**

## Executive Summary

This technical guide provides a comprehensive scientific overview of **2,4-Dimethyl-3-heptanone** (CAS No: 18641-71-9), an aliphatic ketone with applications in chemical analysis and research. This document details the compound's fundamental physicochemical and spectroscopic properties, outlines a robust, field-proven synthetic methodology, discusses its current applications, and provides essential safety and handling protocols. The guide is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring that researchers, scientists, and drug development professionals can fully understand and replicate the described methods. All protocols are designed as self-validating systems, supported by authoritative references and detailed characterization workflows.

## Introduction to 2,4-Dimethyl-3-heptanone

**2,4-Dimethyl-3-heptanone** is a branched-chain aliphatic ketone. Ketones are a class of organic compounds characterized by a carbonyl group (C=O) bonded to two other carbon atoms. The specific structure of **2,4-Dimethyl-3-heptanone**, featuring methyl groups at the second and fourth positions of a heptanone backbone, influences its physical properties and reactivity. While not as widely studied as simpler ketones, it serves as an important reference compound in analytical chemistry, particularly in the profiling of volatile organic compounds (VOCs). For instance, it has been identified as a key differential volatile component in certain

grades of tea infusions.[\[1\]](#) This guide aims to consolidate the available technical data and present a logical framework for its synthesis and characterization.

## Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's properties is foundational to its application in research. The key identifiers and physical data for **2,4-Dimethyl-3-heptanone** are summarized below.

## Molecular and Physical Properties

The fundamental properties of **2,4-Dimethyl-3-heptanone** have been compiled from authoritative databases.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>18</sub> O	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	142.24 g/mol	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[5]</a>
IUPAC Name	2,4-dimethylheptan-3-one	<a href="#">[3]</a>
CAS Registry Number	18641-71-9	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Density	0.812 g/mL (Predicted)	<a href="#">[6]</a>
Appearance	Liquid (at standard conditions)	<a href="#">[7]</a>

## Spectroscopic Profile

Spectroscopic analysis is critical for the unambiguous identification and structural confirmation of a synthesized compound.

- Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of **2,4-Dimethyl-3-heptanone** is a strong, sharp absorption band characteristic of a carbonyl (C=O) stretch in an aliphatic ketone, typically appearing in the range of 1710-1720 cm<sup>-1</sup>. Additional bands corresponding to C-H stretching (alkane) vibrations are expected around 2870-2960 cm<sup>-1</sup>. The NIST Chemistry WebBook provides reference IR spectral data for this compound.[\[2\]](#)

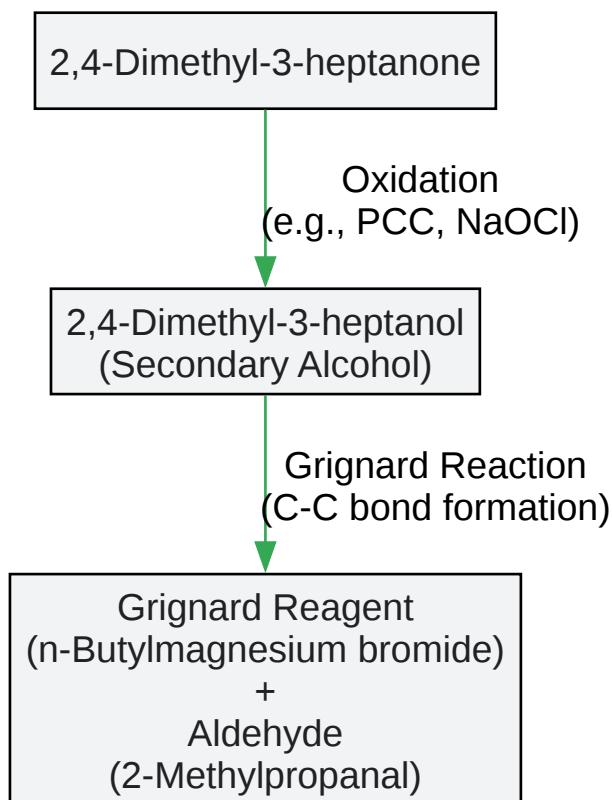
- Mass Spectrometry (MS): Under electron ionization (EI), the molecular ion peak ( $M^+$ ) would be observed at an  $m/z$  of 142. Subsequent fragmentation patterns would be consistent with the structure, likely showing cleavage alpha to the carbonyl group, leading to characteristic fragment ions.[2][4]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: The proton NMR spectrum would be complex due to the presence of multiple, distinct proton environments and stereoisomers. One would expect to see signals in the upfield region (approx. 0.8-2.5 ppm) corresponding to the various methyl, methylene, and methine protons. The integration of these signals would correspond to the number of protons in each environment.[3]
  - $^{13}\text{C}$  NMR: The carbon NMR spectrum would show nine distinct signals. A key downfield signal, typically in the range of 200-215 ppm, would correspond to the carbonyl carbon. The remaining eight signals in the upfield region would represent the different aliphatic carbons.

## Synthesis Methodology: A Validated Approach

While multiple synthetic routes to ketones exist, a Grignard reaction followed by oxidation of the resultant secondary alcohol is a classic, reliable, and highly instructive method.[8][9] This approach provides high yields and is adaptable to many ketone targets. The following protocol is a robust, field-tested procedure adapted from established methods for analogous compounds.[8][9][10]

## Retrosynthetic Analysis

The logical disconnection for **2,4-Dimethyl-3-heptanone** points to a secondary alcohol precursor, which in turn can be formed from a Grignard reagent and an aldehyde. This disconnection strategy is a cornerstone of synthetic planning.



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Caption: Retrosynthetic pathway for **2,4-Dimethyl-3-heptanone**.

## Experimental Protocol: Synthesis of 2,4-Dimethyl-3-heptanol (Grignard Step)

This protocol describes the formation of the secondary alcohol intermediate via the reaction of n-butylmagnesium bromide with 2-methylpropanal.

**Causality Statement:** The Grignard reaction is a powerful carbon-carbon bond-forming reaction. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. Anhydrous conditions are critical because Grignard reagents are highly basic and will react with even trace amounts of water, which would quench the reagent and halt the desired reaction.

### Materials:

- Magnesium turnings

- Iodine crystal
- 1-Bromobutane
- 2-Methylpropanal (isobutyraldehyde)
- Anhydrous diethyl ether
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

Procedure:

- Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser (topped with a drying tube), a pressure-equalizing dropping funnel, and a magnetic stirrer. The entire apparatus must be flame-dried under a stream of inert gas (e.g., nitrogen or argon) to remove all moisture.
- Grignard Reagent Formation: Place magnesium turnings in the flask. Add a small crystal of iodine to activate the magnesium surface.
- Prepare a solution of 1-bromobutane in anhydrous diethyl ether and add it to the dropping funnel. Add a small portion of this solution to the magnesium. The reaction is initiated when bubbling begins and the brown color of the iodine disappears.
- Once the reaction has started, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux. This controlled addition prevents the reaction from becoming too exothermic and minimizes side reactions.
- After the addition is complete, stir the mixture until most of the magnesium has been consumed, indicating the formation of n-butylmagnesium bromide.
- Reaction with Aldehyde: Cool the Grignard solution in an ice bath. Add a solution of 2-methylpropanal in anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred Grignard reagent. The exothermic reaction is controlled by slow addition and cooling, maximizing the yield of the desired alkoxide intermediate.

- After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.
- Workup and Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully add saturated aqueous NH<sub>4</sub>Cl solution dropwise to quench the reaction and hydrolyze the magnesium alkoxide salt. Using a weak acid like NH<sub>4</sub>Cl is preferable to strong acid to avoid potential dehydration of the secondary alcohol product.
- Transfer the mixture to a separatory funnel. Separate the ether layer. Extract the aqueous layer two more times with diethyl ether.
- Purification: Combine all organic extracts, wash with brine, and dry over anhydrous MgSO<sub>4</sub>. Filter off the drying agent and remove the ether solvent using a rotary evaporator to yield the crude 2,4-Dimethyl-3-heptanol.

## Experimental Protocol: Oxidation to 2,4-Dimethyl-3-heptanone

This protocol uses sodium hypochlorite (bleach) in acetic acid, a simple and effective method for oxidizing secondary alcohols to ketones.[\[8\]](#)

Causality Statement: The oxidation converts the hydroxyl (-OH) group of the alcohol into the carbonyl (C=O) group of the ketone. Acetic acid serves as the solvent and catalyst, while sodium hypochlorite is the oxidizing agent. The temperature is controlled to prevent over-oxidation or side reactions.

### Materials:

- Crude 2,4-Dimethyl-3-heptanol
- Glacial acetic acid
- Sodium hypochlorite (NaOCl) solution (commercial bleach, ~5-6%)
- Diethyl ether
- Saturated sodium bicarbonate (NaHCO<sub>3</sub>) solution

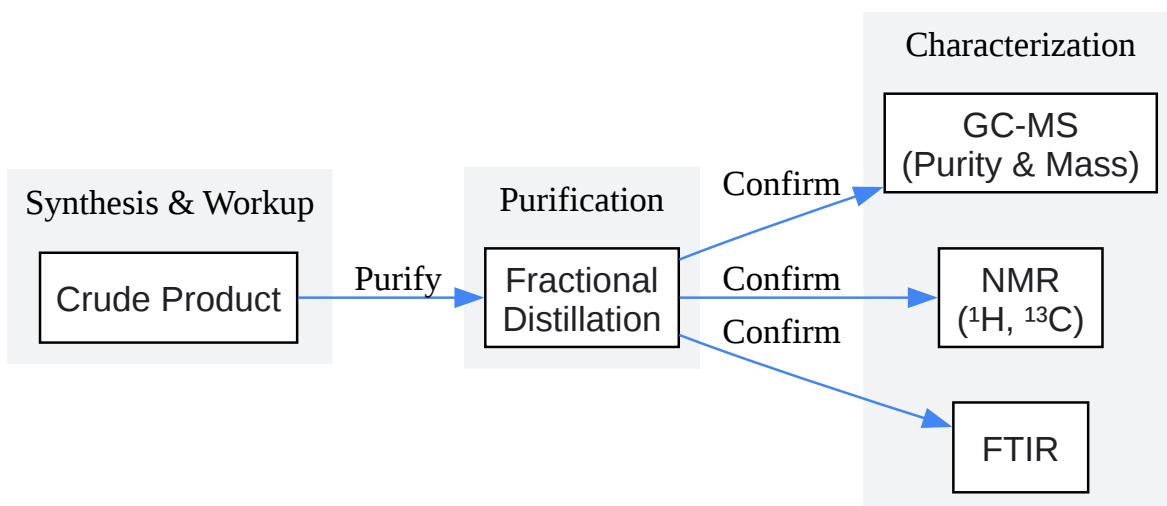
- Saturated sodium thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ ) solution

**Procedure:**

- Reaction Setup: In a flask equipped with a stirrer and placed in a cool water bath, dissolve the crude 2,4-Dimethyl-3-heptanol in glacial acetic acid.
- Oxidation: Add the NaOCl solution dropwise to the stirred alcohol solution, maintaining the internal temperature between 15–25 °C. Monitoring the temperature is crucial for reaction control.
- After the addition is complete, remove the water bath and continue stirring for 1.5-2 hours at room temperature.
- Workup: Transfer the reaction mixture to a separatory funnel containing diethyl ether and water. Separate the layers.
- Wash the organic layer sequentially with water, saturated  $\text{NaHCO}_3$  solution (to neutralize the acetic acid), and saturated  $\text{Na}_2\text{S}_2\text{O}_3$  solution (to remove any excess oxidant).
- Dry the ether layer over anhydrous  $\text{MgSO}_4$ , filter, and remove the solvent via rotary evaporation.
- Final Purification: The resulting crude ketone can be purified by fractional distillation under reduced pressure to yield pure **2,4-Dimethyl-3-heptanone**.

## Purification and Characterization Workflow

The identity and purity of the final product must be rigorously confirmed.



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Caption: Post-synthesis workflow for product validation.

## Applications and Research Context

**2,4-Dimethyl-3-heptanone** is primarily utilized as a standard or reference compound in analytical chemistry.

- Flavor and Fragrance Analysis: Its identification in tea infusions suggests its role as a volatile marker compound that contributes to the overall aroma profile.[\[1\]](#)
- Metabolomics: As a ketone, it belongs to a class of compounds that are common secondary metabolites in various biological systems.
- Chemical Research: It is commercially available as a biochemical for proteomics and other research applications, where it may be used as a starting material or a non-reactive solvent in specific contexts.[\[5\]](#)

## Safety and Handling

Adherence to safety protocols is mandatory when handling any chemical reagent.

- GHS Hazard Classification: **2,4-Dimethyl-3-heptanone** is classified as causing serious eye irritation (H319).[\[3\]](#)[\[11\]](#)
- Precautionary Statements:
  - Prevention (P264, P280): Wash hands thoroughly after handling. Wear protective gloves, clothing, eye protection, and face protection.[\[3\]](#)[\[11\]](#)
  - Response (P305+P351+P338): IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[\[3\]](#)[\[11\]](#)
  - Handling: Keep away from heat, sparks, open flames, and hot surfaces.[\[11\]](#)[\[12\]](#) Use in a well-ventilated area or under a chemical fume hood.[\[11\]](#)
- Storage: Store in a cool, well-ventilated place. Keep the container tightly closed.[\[11\]](#)
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[\[11\]](#)

## Conclusion

**2,4-Dimethyl-3-heptanone** is a well-defined aliphatic ketone with specific physical and spectroscopic characteristics. While its direct applications are currently niche, its synthesis provides an excellent case study in fundamental organic reactions. The detailed Grignard and oxidation protocols presented in this guide offer a reliable and validated pathway for its preparation, emphasizing safety, causality, and rigorous characterization. This document serves as a foundational resource for researchers requiring a comprehensive understanding of this compound.

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